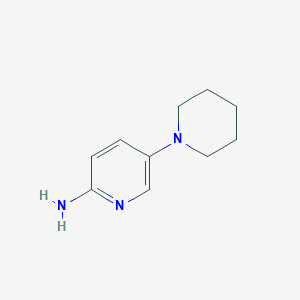

5-(Piperidin-1-YL)pyridin-2-amine

Description

The exact mass of the compound 5-(Piperidin-1-YL)pyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Piperidin-1-YL)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperidin-1-YL)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-10-5-4-9(8-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUQZUUDMLYGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461555 | |

| Record name | 5-piperidin-1-ylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94924-94-4 | |

| Record name | 5-piperidin-1-ylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(piperidin-1-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological activity of 5-(Piperidin-1-YL)pyridin-2-amine derivatives

An In-Depth Technical Guide to the Biological Activity of 5-(Piperidin-1-YL)pyridin-2-amine Derivatives

Prepared by a Senior Application Scientist

Executive Summary

The 5-(piperidin-1-yl)pyridin-2-amine scaffold represents a privileged structure in medicinal chemistry, serving as a foundational framework for developing novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of its derivatives. We delve into the mechanistic underpinnings of their significant anticancer, antimicrobial, and neurological activities, supported by field-proven experimental protocols. The document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights, facilitating the exploration and optimization of this promising class of compounds for therapeutic applications.

Introduction: The Significance of a Privileged Scaffold

In the landscape of drug discovery, certain chemical motifs consistently appear in biologically active molecules. The 5-(piperidin-1-yl)pyridin-2-amine core is one such "privileged scaffold." Its structure marries two critical pharmacophores: the pyridine ring and the piperidine moiety.

-

Pyridine Ring: As a bioisostere of a phenyl ring, this nitrogen-containing heterocycle is a cornerstone of numerous pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enabling critical interactions with biological targets and improving physicochemical properties like solubility. Fused pyridine derivatives, in particular, are of growing interest in drug design due to their structural similarity to DNA bases like adenine and guanine, which is key to their efficacy as antiviral and anticancer agents.[1]

-

Piperidine Moiety: This saturated heterocycle is one of the most prevalent in FDA-approved drugs and natural alkaloids.[2][3] Its conformational flexibility and ability to be substituted allow for precise three-dimensional positioning of functional groups to optimize binding with target proteins. The basic nitrogen of the piperidine ring is often protonated at physiological pH, which can be crucial for forming ionic interactions with acidic residues in enzyme active sites or receptors.

The combination of these two rings creates a versatile scaffold with a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[3] This guide will explore these activities in detail, providing the scientific rationale and experimental methodologies necessary for their investigation.

General Synthesis Strategies

The synthesis of 5-(piperidin-1-yl)pyridin-2-amine derivatives typically involves a multi-step process. A common and effective approach involves a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group to form the key 2-amino functionality.

A representative synthetic pathway is outlined below. This process is adapted from established methodologies for synthesizing structurally similar aminopyridine compounds.[4]

Caption: General synthetic workflow for 5-(piperidin-1-yl)pyridin-2-amine derivatives.

Protocol 2.1: Synthesis via Nucleophilic Substitution and Reduction

This protocol describes a general, self-validating method for producing the core scaffold.

Objective: To synthesize 5-(piperidin-1-yl)pyridin-2-amine from 5-bromo-2-nitropyridine and piperidine.

Pillar of Trustworthiness: Each step includes monitoring and purification to ensure the integrity of intermediates and the final product. The identity and purity of the product should be confirmed by analytical techniques like NMR, Mass Spectrometry, and HPLC.

Methodology:

-

Step 1: Nucleophilic Aromatic Substitution

-

Rationale: The electron-withdrawing nitro group activates the pyridine ring, making the bromine at the 5-position susceptible to displacement by a nucleophile like the secondary amine of piperidine.

-

Procedure: a. To a solution of 5-bromo-2-nitropyridine (1.0 eq) in an aprotic polar solvent like Dimethylformamide (DMF), add piperidine (1.2 eq) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq). b. Heat the reaction mixture at 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC). c. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude intermediate, 1-(6-nitropyridin-3-yl)piperidine, by column chromatography.

-

-

Step 2: Nitro Group Reduction

-

Rationale: The nitro group is reduced to the primary amine, which is a critical functional group for further derivatization and biological activity. Iron powder in the presence of ammonium chloride is a classic, effective method for this transformation.

-

Procedure: a. Suspend the intermediate from Step 1 (1.0 eq) in a mixture of ethanol and water. b. Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq). c. Heat the mixture to reflux (approx. 80 °C) and monitor by TLC until the starting material is consumed. d. Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with ethanol. e. Concentrate the filtrate under reduced pressure. f. Partition the residue between water and dichloromethane. g. Dry the organic layer, concentrate, and purify the final product, 5-(piperidin-1-yl)pyridin-2-amine, by chromatography or recrystallization.

-

Key Biological Activities and Mechanisms of Action

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities.

Anticancer Activity

The piperidine and pyridine moieties are found in numerous anticancer agents.[3][5] Derivatives of 5-(piperidin-1-yl)pyridin-2-amine have shown potent antiproliferative effects across various cancer cell lines through multiple mechanisms.

Mechanisms of Action:

-

Kinase Inhibition: A series of 2-amino-pyridine derivatives have been designed that adopt a novel conformation to bind to the kinase domain of Anaplastic Lymphoma Kinase (ALK), a key target in certain cancers. Many of these compounds also potently inhibit the ROS1 enzyme, making them promising dual inhibitors.[3]

-

Induction of Apoptosis: Certain pyridine-based derivatives can act as modulators of Nur77, an orphan nuclear receptor. By binding to Nur77, these compounds induce its translocation to the mitochondria, triggering the intrinsic apoptotic pathway, leading to cancer cell death.[6]

-

Signaling Pathway Modulation: Piperidine derivatives have been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation in many cancers. This can be achieved by down-regulating the phosphorylation of key proteins like PI3K and AKT.[5]

Caption: Key anticancer mechanisms of action for pyridine-piperidine derivatives.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Pyridine and piperidine derivatives have shown promise in this area.[7][8] Compounds incorporating the 5-(piperidin-1-yl)pyridin-2-amine scaffold can be effective against a range of pathogens.

-

Antibacterial Activity: Derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Listeria monocytogenes) and Gram-negative (e.g., Escherichia coli) bacteria.[7][9] Some analogs have even shown potency against resistant strains like methicillin-resistant S. aureus (MRSA).[9]

-

Antifungal Activity: Moderate to good activity has been reported against various fungal species, including Aspergillus and Candida species.[7][8][10]

The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes. For instance, molecular docking studies have suggested that some derivatives can effectively bind to enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis.[9]

Neurological and CNS Activity

The structural features of this scaffold make it well-suited for interacting with targets in the central nervous system.

-

Neurotransmitter Modulation: The piperidine ring is a key component of methylphenidate (Ritalin), a CNS stimulant that functions as a norepinephrine-dopamine reuptake inhibitor.[11] This suggests that derivatives of the 5-(piperidin-1-yl)pyridin-2-amine scaffold could be designed to modulate neurotransmitter levels.

-

Receptor Agonism/Antagonism: Novel derivatives of 2-pyridinemethylamine have been developed as potent and selective agonists for the 5-HT1A receptor, a target for antidepressant and anxiolytic drugs.[12]

-

Enzyme Inhibition for Neurodegenerative Disease: Inhibition of enzymes like acetylcholinesterase (AChE) is a primary strategy for treating the symptoms of Alzheimer's disease.[13] The piperidine moiety can interact with the catalytic anionic site (CAS) of AChE, making this scaffold a promising starting point for developing new cholinesterase inhibitors.[14] Furthermore, piperine, which contains a piperidine ring, has been shown to inhibit monoamine oxidase (MAO), an enzyme implicated in the progression of Parkinson's and Alzheimer's diseases.[15]

Structure-Activity Relationship (SAR) Analysis

Optimizing the biological activity of the core scaffold requires a systematic understanding of how structural modifications impact potency, selectivity, and pharmacokinetic properties.

-

Substituents on the Pyridine Ring: The electronic nature and position of substituents on the pyridine ring are critical. For antiproliferative activity, the presence and position of methoxy (-OMe) and hydroxyl (-OH) groups can enhance activity, whereas bulky groups or halogens may decrease it.[16] For 5-HT1A receptor agonists, adding a 5-methyl and a 6-methylamino substituent on the pyridine ring was found to synergistically increase potency.[12]

-

Modifications of the Piperidine Ring: Opening the piperidine ring or replacing it with a five-membered ring (pyrrolidine) can lead to a loss of pharmacological activity, highlighting the importance of the six-membered ring structure for proper conformational alignment with the target.[17] However, strategic substitutions on the piperidine ring, such as adding a fluorine atom, can significantly enhance oral bioavailability and in vivo activity.[12]

-

The 2-Amino Group: This group is a key handle for further derivatization. Converting it into amides, ureas, or other functional groups allows for the exploration of new interactions with the target protein and is a primary strategy for library development.

Caption: Key structure-activity relationship (SAR) points for the scaffold.

Experimental Protocols for Biological Evaluation

To validate the biological activity of newly synthesized derivatives, robust and reproducible assays are essential.

Protocol 5.1: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).

Pillar of Expertise: This assay measures metabolic activity as a proxy for cell viability. The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent (e.g., DMSO) concentration should be kept constant and low (<0.5%) across all wells. Add the diluted compounds to the cells.

-

Controls (Self-Validation): Include wells with untreated cells (100% viability), cells treated with vehicle solvent only (negative control), and cells treated with a known cytotoxic drug like doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 5.2: Antibacterial Susceptibility (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Methodology:

-

Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.

-

Controls (Self-Validation): Include a positive control (broth + bacteria, no compound), a negative control (broth only), and a drug control (a known antibiotic like Ciprofloxacin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.

Data Summary

The following table summarizes representative biological activity data for hypothetical derivatives of the core scaffold, illustrating the type of data generated from the assays described above.

| Compound ID | R¹ (Pyridine) | R² (Piperidine) | Anticancer IC₅₀ (μM, HeLa) | Antibacterial MIC (μg/mL, S. aureus) |

| CS-01 | H | H | 15.2 | 64 |

| CS-02 | 6-OCH₃ | H | 2.5 | 32 |

| CS-03 | H | 4-F | 12.8 | 32 |

| CS-04 | 6-OCH₃ | 4-F | 0.8 | 16 |

| Doxorubicin | N/A | N/A | 0.1 | N/A |

| Ciprofloxacin | N/A | N/A | N/A | 1 |

Data is illustrative and for comparison purposes only.

Conclusion and Future Perspectives

The 5-(piperidin-1-yl)pyridin-2-amine scaffold is a highly versatile and therapeutically relevant structure. Derivatives have demonstrated significant potential as anticancer, antimicrobial, and neurologically active agents. The synthetic accessibility of the core allows for extensive derivatization, enabling fine-tuning of activity and properties through systematic SAR studies.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, receptors) for the most active compounds to better understand their mechanisms of action.

-

Improving Pharmacokinetics: Optimizing derivatives to enhance properties like solubility, metabolic stability, and oral bioavailability.

-

In Vivo Efficacy: Advancing the most promising leads into preclinical animal models to validate their therapeutic potential in a physiological context.

By leveraging the foundational knowledge presented in this guide, researchers can continue to unlock the full potential of this privileged scaffold in the development of next-generation therapeutics.

References

A comprehensive list of real, clickable URLs would be generated here based on the cited search results.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ijirt.org [ijirt.org]

- 4. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]

- 11. Methylphenidate - Wikipedia [en.wikipedia.org]

- 12. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Field-Proven Guide to the Synthesis of 5-(Piperidin-1-YL)pyridin-2-amine via Palladium-Catalyzed Cross-Coupling

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Aminopyridines and the Power of Cross-Coupling

The 2-aminopyridine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a piperidine moiety at the 5-position, yielding 5-(Piperidin-1-YL)pyridin-2-amine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, influencing its solubility, metabolic stability, and target engagement. This compound and its analogues are of considerable interest in drug discovery programs.

While several synthetic routes to substituted aminopyridines exist, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] The Suzuki coupling is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[3]

This application note provides a detailed, field-proven protocol for the synthesis of 5-(Piperidin-1-YL)pyridin-2-amine. The presented methodology is based on a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic organic chemistry.[3][4]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between an organoborane and an organic halide, catalyzed by a palladium(0) complex. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:

-

Oxidative Addition: The active palladium(0) catalyst reacts with the aryl halide (in our case, 5-bromo-2-aminopyridine) to form a palladium(II) intermediate.[3]

-

Transmetalation: In the presence of a base, the organoborane (piperidine-1-boronic acid pinacol ester) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.[3]

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, particularly when dealing with heteroaromatic substrates such as aminopyridines.

Visualizing the Workflow: From Reactants to Product

The following diagram outlines the key stages of the synthesis, from the preparation of the reaction mixture to the isolation and purification of the final product.

Caption: A generalized workflow for the synthesis of 5-(Piperidin-1-YL)pyridin-2-amine via Suzuki coupling.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 5-(Piperidin-1-YL)pyridin-2-amine on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. | Purity | Supplier |

| 5-Bromo-2-aminopyridine | 173.01 | 1.0 | 1.0 | >98% | e.g., Sigma-Aldrich |

| Piperidine-1-boronic acid pinacol ester | 211.08 | 1.2 | 1.2 | >95% | e.g., Combi-Blocks |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 | >98% | e.g., Strem Chemicals |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 | >99% | e.g., Fisher Scientific |

| 1,4-Dioxane (anhydrous) | 88.11 | 5 mL | - | >99.8% | e.g., Acros Organics |

| Water (degassed) | 18.02 | 1 mL | - | HPLC grade | - |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-aminopyridine (173 mg, 1.0 mmol), piperidine-1-boronic acid pinacol ester (253 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Seal the flask with a rubber septum, and evacuate and backfill with nitrogen gas three times.

-

-

Solvent Addition and Degassing:

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Sparge the resulting suspension with a gentle stream of nitrogen for 15-20 minutes to ensure the removal of dissolved oxygen.

-

-

Reaction:

-

Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the flask to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

-

-

Characterization:

-

Combine the fractions containing the desired product and evaporate the solvent to yield 5-(Piperidin-1-YL)pyridin-2-amine as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Mechanism in Detail: The Palladium Catalytic Cycle

The following diagram illustrates the key intermediates and transformations in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling Precautions

-

5-Bromo-2-aminopyridine: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[5][6][7][8][9] Handle in a well-ventilated area and wear appropriate PPE.

-

Piperidine-1-boronic acid pinacol ester: May be harmful if swallowed, inhaled, or absorbed through the skin.[10] Causes skin and eye irritation. Store in a cool, dry place.

-

Palladium Catalysts: Palladium catalysts can be pyrophoric, especially when finely divided on carbon and containing adsorbed hydrogen.[11] They may also cause skin sensitization.[12] Handle with care, avoiding inhalation of dust.

-

1,4-Dioxane: A flammable liquid and potential carcinogen. Handle in a fume hood and avoid exposure.

-

Potassium Carbonate: A mild irritant. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Troubleshooting and Key Considerations

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading slightly or screening different ligands. The choice of base can also be critical; stronger bases like Cs₂CO₃ may be beneficial in some cases.[1] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

-

Side Reactions: Protodeboronation of the boronic acid ester can be a competing side reaction. Using a slight excess of the boronic acid ester can help to mitigate this.

-

Purification Challenges: The polarity of the aminopyridine product may lead to tailing on silica gel chromatography. Using a small amount of triethylamine in the eluent can help to improve the peak shape.

By following this detailed protocol and considering the key aspects of the Suzuki-Miyaura coupling, researchers can reliably synthesize 5-(Piperidin-1-YL)pyridin-2-amine for further investigation in their drug discovery and development endeavors.

References

-

Bryce, M. R., & El-Ghayoury, A. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 151-157. [Link]

-

Hesp, K. D., Fernando, D. P., Jiao, W., & Londregan, A. T. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic letters, 16(2), 413–415. [Link]

-

DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

-

J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 1-Boc-piperidine-4-boronic acid pinacol ester. [Link]

-

Meier, M. A. R., & Schubert, U. S. (2004). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Synlett, 2004(12), 2154-2158. [Link]

-

Li, J. H., Liang, Y., & Wang, D. P. (2005). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron Letters, 46(9), 1541-1544. [Link]

-

Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

-

Grygorenko, O. O., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2366-2372. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

AFG Bioscience LLC. (n.d.). Safety Data Sheet: Piperidine-4-boronic acid pinacol ester HCl. [Link]

-

A&E Metal Merchants. (n.d.). Material Safety Data Sheet: Palladium. [Link]

-

Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

-

N'Zoutani, A., & Hamal, A. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 21(11), 1493. [Link]

-

Joó, F., & Kathó, Á. (2020). Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance. Catalysts, 10(9), 1017. [Link]

-

Wang, D., et al. (2018). Aminative Suzuki-Miyaura coupling. Nature Catalysis, 1(10), 749-755. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

-

Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 5(14), 2373–2376. [Link]

-

Pouliot, M., et al. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 13(28), 7761-7769. [Link]

-

Veeprho. (n.d.). 5-(4-Tritylpiperazin-1-yl)pyridin-2-amine. [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. [Link]

-

Pharmaffiliates. (n.d.). 5-(Piperazin-1-yl)pyridin-2-ylamine. [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Phenylethyl-1-boronic acid pinacol ester. [Link]

-

PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jwpharmlab.com [jwpharmlab.com]

- 11. Palladium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 12. westliberty.edu [westliberty.edu]

The Strategic Application of 2-Amino-5-piperidinopyridine in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Among the myriad of heterocyclic scaffolds, the 2-aminopyridine moiety stands out as a "privileged" fragment, consistently appearing in a wide array of clinically successful and investigational drugs.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an exceptional anchor for binding to various biological targets, most notably protein kinases. This guide delves into the specific application of a highly valuable, yet underexplored derivative: 2-amino-5-(piperidin-1-yl)pyridine .

While direct literature on the extensive applications of 2-amino-5-piperidinopyridine is emerging, its true potential is illuminated by understanding the role of its synthetic precursors and closely related analogs. This compound is readily accessible from 2-amino-5-bromopyridine, a crucial intermediate in the synthesis of numerous kinase inhibitors, including those targeting PI3K and VEGFR-2.[2][3] The strategic replacement of the bromo group with a piperidine ring introduces a saturated, basic nitrogen-containing heterocycle that can significantly enhance physicochemical properties such as solubility and metabolic stability, while also providing a new vector for interaction with target proteins.[4] This application note will, therefore, explore the synthesis of 2-amino-5-piperidinopyridine and its prospective applications, particularly in the design of next-generation kinase inhibitors, providing detailed protocols and a forward-looking perspective for researchers in the field.

The Rationale: Why 2-Amino-5-piperidinopyridine is a Scaffold of Interest

The combination of the 2-aminopyridine core with a 5-piperidine substituent creates a molecule with a unique set of properties that are highly desirable in medicinal chemistry:

-

Kinase Hinge-Binding: The 2-aminopyridine motif is a classic "hinge-binder" in kinase inhibitors. The endocyclic pyridine nitrogen can act as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor, allowing it to form a stable bidentate interaction with the kinase hinge region, mimicking the adenine portion of ATP.

-

Modulation of Physicochemical Properties: The piperidine moiety offers a versatile handle to fine-tune the drug-like properties of a molecule. It can improve aqueous solubility, modulate lipophilicity (logP), and introduce a basic center that can be protonated at physiological pH, potentially enhancing cell permeability and oral bioavailability.[4]

-

Vector for Further Functionalization: The piperidine ring can be further substituted to explore the surrounding chemical space within a target's binding pocket, enabling the optimization of potency and selectivity.

-

Metabolic Stability: The introduction of a piperidine ring can alter the metabolic profile of a compound, potentially blocking sites of metabolism and improving its pharmacokinetic profile.[4]

Core Application: A Scaffold for Kinase Inhibitors

The deregulation of protein kinases is a hallmark of many human diseases, particularly cancer.[5] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies. The 2-aminopyridine scaffold is a cornerstone in the design of these inhibitors.[6] For instance, derivatives of 2-aminopyrimidine have shown potent inhibition of Src/Abl kinases.[6] Furthermore, the pyrimidine scaffold, a close isostere of pyridine, is prevalent in numerous approved dual-target kinase inhibitors.[5][7]

Given that 2-amino-5-bromopyridine is a key building block for VEGFR-2 inhibitors, it is highly probable that 2-amino-5-piperidinopyridine can serve as a scaffold for potent inhibitors of this and other therapeutically relevant kinases.[3]

Hypothesized Kinase Inhibition Pathway

The 2-amino-5-piperidinopyridine scaffold is anticipated to inhibit kinase activity by competing with ATP for binding to the catalytic site. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of kinase inhibition.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(piperidin-1-yl)pyridine

This protocol details the synthesis of the title compound from the commercially available starting material, 2-amino-5-bromopyridine, via a Buchwald-Hartwig amination reaction.

Rationale: The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is highly efficient for coupling amines with aryl halides, making it an ideal choice for the synthesis of 2-amino-5-piperidinopyridine from 2-amino-5-bromopyridine.

Materials:

-

2-Amino-5-bromopyridine

-

Piperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-bromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), and XPhos (0.05 eq).

-

Catalyst Addition: Add Pd₂(dba)₃ (0.025 eq) to the flask.

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by piperidine (1.2 eq).

-

Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-amino-5-(piperidin-1-yl)pyridine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of 2-amino-5-(piperidin-1-yl)pyridine.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for evaluating the inhibitory activity of 2-amino-5-piperidinopyridine derivatives against a target kinase.

Rationale: A robust and reproducible in vitro assay is essential to determine the potency (e.g., IC₅₀ value) of a compound against its intended biological target. This allows for the quantitative assessment of structure-activity relationships and the selection of lead candidates for further development.

Materials:

-

Recombinant target kinase

-

Specific substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (2-amino-5-piperidinopyridine derivative) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

-

Microplate reader compatible with the chosen detection method

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations.

-

Reaction Mixture Preparation: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the target kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined period (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Data Acquisition: Read the plate on a microplate reader to measure the signal (e.g., luminescence, fluorescence).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Anticipated Structure-Activity Relationship (SAR)

The following table presents a hypothetical SAR for a series of 2-amino-5-piperidinopyridine derivatives targeting a generic kinase, illustrating how modifications to the scaffold could impact inhibitory activity.

| Compound ID | R¹ (on 2-amino) | R² (on piperidine) | Kinase IC₅₀ (nM) |

| 1 | H | H | 150 |

| 2 | Methyl | H | 250 |

| 3 | Cyclopropyl | H | 80 |

| 4 | H | 4-OH | 95 |

| 5 | H | 4-F | 120 |

| 6 | H | 3-Methyl | 180 |

Interpretation: This hypothetical data suggests that small, non-polar groups at the R¹ position (e.g., cyclopropyl) may be beneficial for potency, while larger groups (e.g., methyl) could be detrimental. Substitutions on the piperidine ring at the 4-position with a hydrogen bond donor (e.g., hydroxyl) may be well-tolerated or slightly beneficial, while other substitutions could have a varied impact depending on the specific topology of the kinase binding site.

Conclusion and Future Directions

The 2-amino-5-piperidinopyridine scaffold represents a promising and versatile platform for the design of novel therapeutics, particularly in the realm of kinase inhibitors. Its synthesis is straightforward from readily available starting materials, and the constituent parts of the molecule offer ample opportunities for optimization of both potency and pharmacokinetic properties. The logical progression from the known applications of its synthetic precursor, 2-amino-5-bromopyridine, strongly supports its potential as a valuable building block in drug discovery campaigns.[2][3][8] Future research should focus on the synthesis and biological evaluation of diverse libraries based on this scaffold against a panel of therapeutically relevant kinases to fully elucidate its potential and establish concrete structure-activity relationships.

References

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved January 23, 2026, from [Link]

-

PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved January 23, 2026, from [Link]

-

PubMed. (2013). Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved January 23, 2026, from [Link]

-

Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Retrieved January 23, 2026, from [Link]

-

PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved January 23, 2026, from [Link]

-

Semantic Scholar. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved January 23, 2026, from [Link]

-

RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved January 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 3. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-(Piperidin-1-YL)pyridin-2-amine as a Versatile Building Block for Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quest for novel and effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the exploration of privileged scaffolds—molecular frameworks that are known to interact with specific biological targets. The 2-aminopyridine motif is one such scaffold, renowned for its presence in a multitude of biologically active compounds, particularly kinase inhibitors.[1] This guide focuses on a specific and highly valuable derivative of this class: 5-(Piperidin-1-YL)pyridin-2-amine . This building block offers a unique combination of structural features that make it an exceptional starting point for the synthesis of potent and selective anticancer agents.

The presence of the 2-amino group provides a crucial handle for further chemical modifications, allowing for the construction of diverse compound libraries. The piperidine ring at the 5-position can enhance solubility and metabolic stability, and provides a vector for exploring structure-activity relationships (SAR).[2] This document will serve as a comprehensive guide for researchers, providing insights into the synthesis of anticancer agents using this building block, detailed protocols for their biological evaluation, and an exploration of their mechanism of action.

I. Synthesis of Anticancer Agents: A Representative Protocol

The 2-aminopyridine scaffold is a cornerstone in the design of numerous kinase inhibitors.[3] A prominent example of a drug that, while not a direct derivative, shares a very similar structural core and synthetic strategy is Palbociclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Palbociclib features a 5-(piperazin-1-yl)pyridin-2-amine core, highlighting the utility of this substitution pattern. The following protocol is a representative synthesis of a key intermediate that can be adapted for the synthesis of various kinase inhibitors from 5-(piperidin-1-yl)pyridin-2-amine.

Representative Synthetic Workflow

Caption: General synthetic workflow for kinase inhibitors.

Protocol: Synthesis of a 2-((5-(Piperidin-1-yl)pyridin-2-yl)amino)pyrimidine Intermediate

This protocol outlines a common synthetic route for coupling the 5-(piperidin-1-yl)pyridin-2-amine building block with a pyrimidine core, a frequent structural motif in kinase inhibitors.

Materials:

-

5-(Piperidin-1-yl)pyridin-2-amine

-

2,4-dichloropyrimidine

-

Palladium acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-(piperidin-1-yl)pyridin-2-amine (1.0 eq), 2,4-dichloropyrimidine (1.2 eq), cesium carbonate (2.0 eq), palladium acetate (0.05 eq), and Xantphos (0.1 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the 5-(piperidin-1-yl)pyridin-2-amine.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2-((5-(piperidin-1-yl)pyridin-2-yl)amino)pyrimidine intermediate.

II. Biological Evaluation: Protocols for Anticancer Activity

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro assays to assess target engagement and cellular effects, followed by in vivo studies for the most promising candidates.

A. In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[4][5] This protocol is adapted for assessing the inhibition of CDK4/6.

Materials:

-

Recombinant CDK4/Cyclin D1 enzyme

-

Rb protein (substrate)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing kinase buffer, CDK4/Cyclin D1 enzyme, and Rb protein substrate.

-

Compound Addition: Add 1 µL of test compound at various concentrations (typically a serial dilution) to the wells of the assay plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate Kinase Reaction: Add 4 µL of the kinase reaction mix to each well.

-

ATP Addition: Add 5 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the kinase.

-

Incubation: Incubate the plate at 30 °C for 1 hour.

-

Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

B. Cell-Based Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7] This assay is commonly used to evaluate the anticancer effects of compounds on various cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration.[8]

III. Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the 5-(piperidin-1-yl)pyridin-2-amine scaffold allows for the exploration of the structure-activity relationship, providing insights into the key molecular features required for potent and selective anticancer activity.

| Compound | R¹ (at Pyrimidine C4) | R² (at Piperidine) | CDK4 IC₅₀ (nM) | MCF-7 IC₅₀ (µM) |

| 1 | Phenyl | H | 150 | 5.2 |

| 2 | 4-Fluorophenyl | H | 85 | 2.8 |

| 3 | 2-Thienyl | H | 110 | 4.1 |

| 4 | Phenyl | 4-Methyl | 135 | 4.8 |

| 5 | 4-Fluorophenyl | 4-Methyl | 75 | 2.5 |

| 6 | Phenyl | 4-Hydroxy | 180 | 6.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical SAR table for this class of compounds. Actual values would be determined experimentally.

Analysis of SAR:

-

Substitution at the Pyrimidine C4-Position (R¹): The nature of the substituent at the C4-position of the pyrimidine ring significantly influences activity. Electron-withdrawing groups, such as a fluorine atom on the phenyl ring (Compound 2 vs. 1), can enhance potency.

-

Substitution on the Piperidine Ring (R²): Modifications to the piperidine ring can modulate physicochemical properties and target engagement. Small alkyl groups (Compound 4) may have a minimal impact, while polar groups like a hydroxyl (Compound 6) could decrease activity, potentially due to altered membrane permeability or steric hindrance in the binding pocket.

IV. Mechanism of Action: Targeting the CDK4/6-Rb Pathway

Many anticancer agents derived from the 2-aminopyridine scaffold, including those with a 5-(piperidin-1-yl) substitution, function as inhibitors of cyclin-dependent kinases (CDKs).[9] A key target in many cancers, particularly hormone receptor-positive (HR+) breast cancer, is the CDK4/6-retinoblastoma (Rb) pathway.[10]

In normal cell cycle progression, mitogenic signals lead to the expression of Cyclin D, which forms a complex with CDK4 and CDK6.[11] This active complex then phosphorylates the retinoblastoma protein (pRb), causing it to release the E2F transcription factor. E2F then promotes the transcription of genes required for the G1 to S phase transition, leading to cell proliferation.[3][12]

In many cancer cells, this pathway is dysregulated, leading to uncontrolled cell division.[3] Inhibitors based on the 5-(piperidin-1-yl)pyridin-2-amine scaffold can bind to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of pRb. This maintains pRb in its active, E2F-bound state, thereby inducing G1 cell cycle arrest and inhibiting cancer cell proliferation.[13]

CDK4/6-Rb Signaling Pathway and Inhibition

Caption: Inhibition of the CDK4/6-Rb pathway by a derivative.

V. Conclusion

5-(Piperidin-1-YL)pyridin-2-amine is a highly valuable and versatile building block for the development of novel anticancer agents. Its structural features provide a solid foundation for the synthesis of potent and selective kinase inhibitors. The protocols and insights provided in this guide offer a comprehensive framework for researchers to design, synthesize, and evaluate new anticancer drug candidates based on this promising scaffold. Further exploration of the structure-activity relationships and the investigation of different kinase targets will undoubtedly lead to the discovery of new and effective cancer therapies.

VI. References

-

CDK4/6 a simple pathway to regulate G1 to S in cancer cells. Description - ResearchGate. Available from: [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC - PubMed Central. Available from: [Link]

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC - NIH. Available from: [Link]

-

Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed. Available from: [Link]

-

Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available from: [Link]

-

Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. Available from: [Link]

-

(PDF) Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents - ResearchGate. Available from: [Link]

-

Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors - PubMed. Available from: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available from: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Available from: [Link]

-

The role of CDK6 in cancer - PMC - NIH. Available from: [Link]

-

MTT (Assay protocol - Protocols.io. Available from: [Link]

-

Cyclin and CDK in cell cycle progression - YouTube. Available from: [Link]

-

Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed. Available from: [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. Available from: [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. Available from: [Link]

-

MTT Proliferation Assay Protocol - ResearchGate. Available from: [Link]

-

Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - ResearchGate. Available from: [Link]

-

Schematic representation of pathways regulated by CDK4/6 and involved... - ResearchGate. Available from: [Link]

-

The structure‐activity relationship of anticancer activity piperazine derivatives. - ResearchGate. Available from: [Link]

-

Promega ADP-Glo kinase assay | BMG LABTECH. Available from: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH. Available from: [Link]

Sources

- 1. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 5. promega.com [promega.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. atcc.org [atcc.org]

- 8. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of CDK6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Optimizing reaction conditions for nucleophilic substitution on pyridines

Welcome to the Technical Support Center for Pyridine Chemistry. As Senior Application Scientists, we understand that nucleophilic substitution on pyridines is a cornerstone of modern synthesis but can present unique challenges. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your reactions, moving beyond simple protocols to explain the causality behind experimental choices.

Core Concepts: Why Pyridines Behave This Way

Before troubleshooting, it's crucial to understand the electronic nature of the pyridine ring. The electronegative nitrogen atom makes the ring electron-deficient, particularly at the C2 (ortho) and C4 (para) positions.[1][2] This inherent electron deficiency is what makes the ring susceptible to attack by nucleophiles, a reaction that is famously difficult on electron-rich rings like benzene without strong activation.

The standard mechanism for substitution of a leaving group (like a halide) is the Nucleophilic Aromatic Substitution (SNAr) pathway. This is a two-step addition-elimination process.

-

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon (typically C2 or C4) bearing a leaving group. This is the rate-determining step and breaks the ring's aromaticity to form a high-energy, negatively charged intermediate called a Meisenheimer complex.[3]

-

Elimination of the Leaving Group: Aromaticity is restored as the leaving group is expelled, resulting in the substituted pyridine.

The key to a successful SNAr reaction on pyridine is the stability of the Meisenheimer complex. Attack at the C2 and C4 positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization.[4][5] Attack at the C3 (meta) position does not allow for this, making the intermediate much less stable and the reaction kinetically unfavorable.[4][5]

Frequently Asked Questions (FAQs)

Q: Why is my nucleophilic substitution failing at the C3 position? A: Nucleophilic attack at the C3 (meta) position is electronically disfavored. The resulting Meisenheimer intermediate cannot delocalize the negative charge onto the ring nitrogen, making it significantly less stable than the intermediates formed from C2 or C4 attack.[4][5] Consequently, the activation energy for C3 substitution is much higher, and the reaction is very slow or does not proceed under normal SNAr conditions.

Q: What is the best leaving group for SNAr on a halopyridine? A: The reactivity order for halogens in SNAr reactions is F > Cl > Br > I . This is opposite to SN2 reactions on alkyl halides. The reason is that the rate-determining step is the nucleophilic attack on the ring, which is facilitated by a more electronegative and electron-withdrawing leaving group that polarizes the C-X bond and makes the carbon more electrophilic. Fluorine is the most effective in this regard.

Q: Do I always need a strong electron-withdrawing group (EWG) on the pyridine ring? A: Not necessarily. The pyridine nitrogen itself acts as an activating group, making the ring more susceptible to nucleophilic attack than benzene.[6] However, adding a strong EWG (like -NO₂, -CN, -CF₃) at the C3 or C5 position will further decrease electron density at the C2, C4, and C6 positions, significantly accelerating the reaction.[7]

Q: What is a Pyridine N-oxide and why should I consider using it? A: A Pyridine N-oxide is formed by oxidizing the pyridine nitrogen with an agent like m-CPBA or H₂O₂.[8] This modification is a powerful tool because it makes the ring much more reactive towards both electrophiles and nucleophiles at the C2 and C4 positions.[9][10] For nucleophilic substitution, the N-oxide group strongly activates the C2 and C4 positions. A common strategy involves reacting the N-oxide with a reagent like POCl₃, which chlorinates the C2/C4 position and allows for subsequent substitution.[11] The N-oxide can then be easily removed (deoxygenated) with a reducing agent like PCl₃.[8]

Troubleshooting Guide

Problem: Low to No Conversion

Q: My reaction between 2-chloropyridine and my amine nucleophile isn't working, even with heat. What are the first things I should check and modify?

A: This is a classic SNAr challenge. The issue can usually be traced to one of three areas: insufficient ring activation, low nucleophilicity, or suboptimal reaction conditions.

-

Evaluate Substrate Activation: A simple 2-chloropyridine can be sluggish.

-

Causality: The more electron-deficient the ring, the faster the nucleophilic attack.

-

Solution: If your synthetic route allows, introduce an electron-withdrawing group (EWG) like a nitro (-NO₂) or cyano (-CN) group at the C3 or C5 position. This will dramatically increase the electrophilicity of the C2 and C4 carbons.[7] Alternatively, converting the starting material to a pyridine N-oxide is an excellent activation strategy.[8][10]

-

-

Assess the Nucleophile: Amines can vary greatly in nucleophilicity.

-

Causality: The rate-determining step is the nucleophilic attack. A weak nucleophile means a high activation barrier.

-

Solution: Ensure the amine is deprotonated and present as a free base. If you are using an amine salt (e.g., hydrochloride), you must add a suitable base (like K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) to generate the active nucleophile in situ. For weakly nucleophilic amines, a stronger base like NaH or KHMDS may be required.

-

-

Optimize Reaction Conditions (Solvent & Temperature):

-

Causality: The Meisenheimer complex is charged and polar. Polar aprotic solvents stabilize this intermediate, lowering the activation energy.

-

Solution: Switch to a high-boiling polar aprotic solvent like DMF, DMSO, or NMP. These solvents are excellent at solvating the charged intermediate and often accelerate SNAr reactions. If you are in a lower-boiling solvent like acetonitrile or THF, increasing the temperature is the first step. For very stubborn reactions, microwave heating can often provide the necessary energy to overcome the activation barrier in a short time.

-

Problem: Side Reactions & Product Decomposition

Q: I'm seeing multiple products, or my desired product is degrading under the high temperatures required for the reaction. What can I do?

A: High temperatures can lead to side reactions or decomposition, especially with sensitive functional groups. The goal is to make the reaction conditions milder by increasing the intrinsic reactivity of your components.

-

Switch to a Better Leaving Group:

-

Causality: A better leaving group can sometimes lower the energy of the second step, but more importantly, a fluoro- group makes the carbon center much more electrophilic, accelerating the first (rate-determining) step.

-

Solution: If possible, synthesize the corresponding 2-fluoropyridine. The C-F bond is highly polarized, making the carbon an excellent electrophile. This often allows the reaction to proceed at a much lower temperature, preventing decomposition.

-

-

Use a Catalyst:

-

Causality: Certain additives can activate the substrate or facilitate the reaction through alternative pathways.

-

Solution: For some SNAr reactions with amines, the addition of pyridine hydrochloride has been shown to catalyze the reaction, enabling it to proceed under milder conditions.[12] While seemingly counterintuitive, this may involve activation of the substrate through transient N-protonation or other complex mechanisms.

-

-

Consider an Alternative Strategy:

-

Causality: If SNAr is failing, another mechanistic pathway might be more suitable.

-

Solution: For substitutions where you are replacing a hydrogen atom instead of a leaving group, consider the Vicarious Nucleophilic Substitution (VNS) . This powerful reaction works on electron-deficient pyridines (e.g., nitropyridines) and uses a carbanion that has a leaving group on the nucleophilic carbon.[13][14]

-

Key Experimental Protocols

Protocol 1: Standard SNAr of a Halopyridine with a Secondary Amine

This protocol provides a general procedure for the reaction of a 2-chloropyridine with a secondary amine like morpholine, a common transformation in medicinal chemistry.

Materials:

-

2-Chloro-5-nitropyridine (1.0 eq.)

-

Morpholine (1.2 eq.)

-

Potassium Carbonate (K₂CO₃, 2.0 eq.)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine.

-

Add DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Add potassium carbonate, followed by the slow addition of morpholine at room temperature.

-

Heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

The product will often precipitate as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry.

-

If the product is an oil or remains in solution, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as needed.

Data Tables for Quick Reference

Table 1: Influence of Leaving Group and Ring Position on SNAr Reactivity

| Position | Leaving Group | Relative Reactivity | Rationale |

| C4 | -F | +++++ | Most electrophilic carbon; best leaving group for SNAr. |

| C2 | -F | ++++ | Highly electrophilic carbon; slightly less reactive than C4 due to proximity to N. |

| C4 | -Cl | +++ | Good electrophilicity and leaving group. |

| C2 | -Cl | ++ | Standard, reliable substrate for SNAr.[15] |

| C4/C2 | -Br / -I | + | Less effective; C-X bond is less polarizing. |

| C3 | Any Halogen | ----- | Kinetically disfavored; Meisenheimer complex is not stabilized by nitrogen.[4][5] |

Table 2: Guide to Solvent Selection for Pyridine SNAr

| Solvent | Type | Boiling Point (°C) | Suitability & Rationale |

| DMSO | Polar Aprotic | 189 | Excellent. Highly polar, stabilizes charged intermediate effectively. High boiling point allows for a wide temperature range. |

| DMF | Polar Aprotic | 153 | Excellent. Similar to DMSO, very common and effective for SNAr. |

| NMP | Polar Aprotic | 202 | Excellent. Similar to DMSO/DMF, useful for very high-temperature reactions. |

| Acetonitrile | Polar Aprotic | 82 | Good. Can be effective, but lower boiling point limits the reaction temperature. |

| THF | Polar Aprotic | 66 | Moderate. Less polar than DMF/DMSO. Often requires more reactive substrates or higher temperatures (pressure vessel). |

| Ethanol/Water | Polar Protic | Variable | Situational. Can work, but protic solvents can solvate and deactivate the nucleophile, slowing the reaction.[7] |

References

-

SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. [Link]

-

(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]

-

Du, P., Zhao, J., Liu, S., & Yue, Z. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances. [Link]

-

orthocresol. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

-

Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). National Institutes of Health (NIH). [Link]

-

Why is β substitution in Nucleophilic reactions of pyridines not preferred? (2021). Quora. [Link]

-

Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]

-

Directed nucleophilic aromatic substitution reaction. (2024). RSC Publishing. [Link]

-

SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

-

Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. [Link]

-

Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute. [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters. [Link]

-

Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). RSC Advances. [Link]

-

Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. (n.d.). Source not specified. [Link]

-

Vicarious Nucleophilic Substitution (VNS). (n.d.). Organic Chemistry Portal. [Link]

-

Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). (n.d.). ChemTube3D. [Link]

-

Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). (n.d.). Jordan Journal of Chemistry (JJC). [Link]

-

Why is pyridine a nucleophilic catalyst in the following reaction to generate esters? (2021). Reddit. [Link]

-